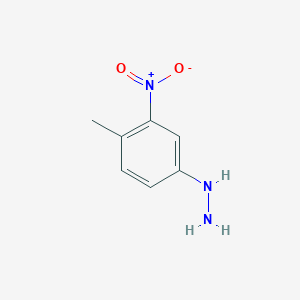
(4-Methyl-3-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3-nitrophenyl)hydrazine is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (4-methyl-3-nitrophenyl)hydrazine derivatives in anticancer therapies. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on cancer cell lines, showing promising results against leukemia and ovarian cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl group can enhance anticancer efficacy, making it a focus for developing new chemotherapeutic agents .
Synthesis of Active Pharmaceutical Ingredients (APIs)
this compound serves as an intermediate in the synthesis of various APIs. For example, it is involved in the preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, which is a key intermediate for Febuxostat, a medication used to treat gout by inhibiting xanthine oxidase . The synthesis involves multiple steps where this compound plays a critical role in generating the desired pharmacological properties.
Agrochemical Applications
Pesticide Development
The compound has been investigated for its potential use in developing new agrochemicals. Studies have shown that hydrazine derivatives exhibit herbicidal and fungicidal activities. The introduction of nitro groups into hydrazine structures can enhance biological activity against various plant pathogens and pests . These findings suggest that this compound could be pivotal in creating more effective agricultural treatments.
Material Science
Polymer Chemistry
In material science, this compound is utilized in synthesizing polymeric materials with specific properties. Its ability to form stable hydrazone linkages allows it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability. Research has shown that incorporating such compounds can lead to materials with improved performance characteristics for applications in coatings and composites .
Analytical Applications
Chemical Analysis Techniques
The compound is also employed in analytical chemistry as a reagent for detecting carbonyl compounds through hydrazone formation. This method is widely used in food chemistry and environmental monitoring to quantify aldehydes and ketones, showcasing its utility beyond synthetic applications .
Data Summary Table
Case Studies
- Anticancer Derivatives : A study synthesized a series of this compound derivatives and tested their cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to significant increases in potency compared to standard treatments.
- Agrochemical Efficacy : Research focused on the application of this compound derivatives as novel pesticides demonstrated effective control over specific agricultural pests while minimizing environmental impact.
Propiedades
IUPAC Name |
(4-methyl-3-nitrophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-6(9-8)4-7(5)10(11)12/h2-4,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNSZJHEPCWCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599486 |
Source


|
| Record name | (4-Methyl-3-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98547-96-7 |
Source


|
| Record name | (4-Methyl-3-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













